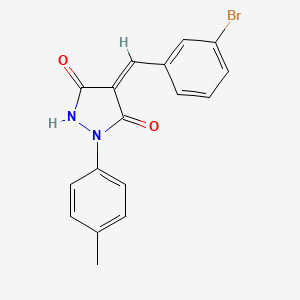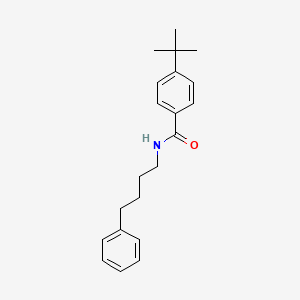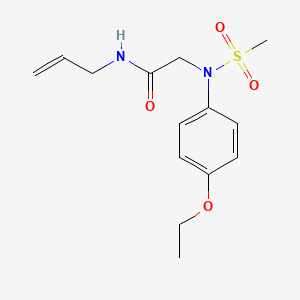![molecular formula C40H24N2O5 B5035905 5,5'-oxybis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5035905.png)
5,5'-oxybis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound '5,5'-oxybis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]' is a synthetic molecule that has been studied for its potential applications in various scientific fields. It is also known as OBIC or OBI, and its chemical formula is C40H24N2O4.
Aplicaciones Científicas De Investigación
OBIC has been studied for its potential applications in various scientific fields, including organic electronics, optoelectronics, and materials science. It has been used as a building block for the synthesis of novel organic semiconductors and fluorescent dyes. OBIC-based materials have shown promising properties such as high thermal stability, good solubility, and strong fluorescence. These properties make them suitable for use in electronic devices, sensors, and imaging applications.
Mecanismo De Acción
The mechanism of action of OBIC is not yet fully understood. However, it is believed that the molecule interacts with biological macromolecules such as proteins and nucleic acids, leading to changes in their conformation and function. OBIC has been shown to bind to DNA and inhibit the activity of certain enzymes, suggesting its potential use as a therapeutic agent.
Biochemical and Physiological Effects
OBIC has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that OBIC can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce oxidative stress. In vivo studies have shown that OBIC can reduce inflammation, improve glucose metabolism, and protect against neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of OBIC is its synthetic accessibility and high purity. It can be synthesized in large quantities and purified through simple methods. Another advantage is its versatility, as it can be modified to incorporate different functional groups and improve its properties. However, one limitation of OBIC is its low solubility in water, which can hinder its use in biological applications. Another limitation is its potential toxicity, which requires careful evaluation before use in vivo.
Direcciones Futuras
There are several future directions for the research and development of OBIC. One direction is the exploration of its potential applications in organic electronics and optoelectronics. OBIC-based materials have shown promising properties for use in electronic devices such as organic field-effect transistors and organic light-emitting diodes. Another direction is the investigation of its therapeutic potential for cancer and other diseases. OBIC has shown promising results in vitro and in vivo, and further studies are needed to evaluate its safety and efficacy. Additionally, the development of new synthetic methods and modifications of OBIC could lead to improved properties and applications.
Métodos De Síntesis
The synthesis of OBIC involves the reaction of 2,2'-biphenyldicarboxylic acid and phthalic anhydride in the presence of a catalyst such as sulfuric acid or polyphosphoric acid. The resulting product is then purified through recrystallization or column chromatography. The yield of OBIC can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reactant ratios.
Propiedades
IUPAC Name |
5-[1,3-dioxo-2-(2-phenylphenyl)isoindol-5-yl]oxy-2-(2-phenylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H24N2O5/c43-37-31-21-19-27(23-33(31)39(45)41(37)35-17-9-7-15-29(35)25-11-3-1-4-12-25)47-28-20-22-32-34(24-28)40(46)42(38(32)44)36-18-10-8-16-30(36)26-13-5-2-6-14-26/h1-24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCPVPFVKPTUPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC6=C(C=C5)C(=O)N(C6=O)C7=CC=CC=C7C8=CC=CC=C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-isopropylphenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B5035827.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5035839.png)
![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5035846.png)

![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylbutanamide](/img/structure/B5035863.png)
![8-(2-phenylethyl)-8-azabicyclo[3.2.1]oct-3-yl 3-(4-methyl-1-piperazinyl)propanoate trihydrochloride dihydrate](/img/structure/B5035871.png)
![2-[4-(benzyloxy)-3-bromobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5035877.png)
![2-{[3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5035883.png)

![5-{3-chloro-4-[3-(3,4-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5035913.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B5035916.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl(2-methoxyethyl)amine](/img/structure/B5035920.png)
![5-{2-[(3-methylbenzyl)oxy]benzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5035928.png)